N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide
Description
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide (CAS: 883961-96-4) is a synthetic chromenone derivative characterized by a 4H-chromen-4-one core substituted at the 3-position with a 3,4-dimethoxyphenyl group and at the 8-position with a methyl group. The 2-position of the chromenone scaffold is further functionalized with a 4-methoxybenzamide moiety. The presence of multiple methoxy groups (three in total) suggests enhanced lipophilicity compared to non-substituted chromenones, which may influence its pharmacokinetic profile and binding affinity to biological targets.
Properties
IUPAC Name |
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxochromen-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-6-5-7-19-23(28)22(17-10-13-20(31-3)21(14-17)32-4)26(33-24(15)19)27-25(29)16-8-11-18(30-2)12-9-16/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPAVPLHYOJOKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are analogues of the major human neurotransmitter dopamine. Therefore, it is possible that this compound may interact with similar targets.
Mode of Action
Based on its structural similarity to 3,4-dimethoxyphenethylamine, it may interact with its targets in a similar manner.
Biochemical Pathways
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, are known to be involved in various biochemical pathways.
Pharmacokinetics
Compounds with similar structures, such as 3,4-dimethoxyphenethylamine, may have similar pharmacokinetic properties.
Biological Activity
N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure incorporates a chromenone core, methoxy groups, and a benzamide moiety, which are believed to contribute to its biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and potential mechanisms of action.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 879589-90-9 |
| Molecular Formula | C23H19NO5 |
| Molecular Weight | 421.5 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines.
Case Study: MCF-7 Cell Line
One study reported an IC50 value of 3.1 µM against the MCF-7 breast cancer cell line, indicating strong selective activity. This suggests that the compound may inhibit cell growth through mechanisms that warrant further investigation .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties . Research indicated that it exhibited significant free radical scavenging activity, which is crucial for preventing oxidative stress-related cellular damage. This antioxidative capacity was assessed using several spectroscopic methods, demonstrating improved performance compared to standard antioxidants like butylated hydroxytoluene (BHT) .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression.
- Receptor Modulation : It could interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
- Oxidative Stress Reduction : By scavenging free radicals, it may reduce oxidative damage and promote cellular health.
Summary of Key Studies
- Antiproliferative Effects : Significant activity against MCF-7 cells with an IC50 of 3.1 µM.
- Antioxidative Capacity : Demonstrated superior antioxidant activity compared to BHT in multiple assays.
- Mechanistic Insights : Potential interactions with molecular targets that modulate cancer cell survival and proliferation.
Table of Biological Activities
Comparison with Similar Compounds
Key Observations:
Core Structure: The target compound’s chromenone core is distinct from the enamine-piperidine/piperazine systems in analogs. Chromenones are known for planar aromaticity, facilitating π-π stacking interactions with biological targets, whereas enamine derivatives may exhibit conformational flexibility .
Substituent Effects: The three methoxy groups in the target compound likely enhance membrane permeability compared to the polar cyano and carboxamide groups in 899376-11-3.
Molecular Weight : The target compound (MW ~493.5 g/mol) exceeds the typical threshold for optimal oral bioavailability (≤500 g/mol), whereas analogs 899376-11-5 and 885181-12-4 fall within this range .
Pharmacological Implications
- This contrasts with the electron-withdrawing cyano group in analogs, which may favor hydrogen bonding but reduce passive diffusion .
- Chromenone vs. Enamine Cores: Chromenones are associated with kinase inhibition (e.g., cyclin-dependent kinases), while enamine derivatives are explored for antimicrobial or antiviral activities. The target compound’s bioactivity profile may thus diverge significantly from its analogs .
Q & A
Q. What established synthetic routes are available for N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-4-methoxybenzamide?
The compound can be synthesized via multi-step reactions involving chromenone and benzamide intermediates. Key steps include:
- Chromenone core formation : Condensation of substituted phenols with β-ketoesters under acidic conditions, as demonstrated in related chromenone derivatives .
- Benzamide coupling : Amidation reactions using activated carboxylic acid derivatives (e.g., acyl chlorides) with amines, optimized via reflux in anhydrous solvents like dichloromethane or DMF .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the final product .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and integration ratios (e.g., methoxy groups at δ 3.7–3.9 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Fluorometric analysis : For chromenone derivatives, fluorescence intensity measurements in ethanol or DMSO can assess photophysical properties .
Q. How is X-ray crystallography applied to determine its molecular structure?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
- Crystallization : Slow evaporation of saturated solutions in solvents like methanol or acetonitrile .
- Data collection : Use of SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and intermolecular interactions .
- Validation : R-factor analysis (<5%) and comparison with DFT-optimized geometries to confirm accuracy .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for large-scale preparation?
Key strategies include:
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective amidation .
- Reaction temperature control : Lowering side reactions by maintaining temperatures below 80°C during chromenone formation .
- HPLC monitoring : Reverse-phase HPLC with UV detection (λ = 254 nm) to track intermediates and optimize elution conditions .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies (e.g., tautomerism in solution vs. solid-state structures) require:
- Dynamic NMR studies : Variable-temperature NMR to detect conformational changes .
- DFT calculations : Compare experimental crystallographic data with computational models to identify dominant conformers .
- Multi-technique validation : Cross-referencing IR, Raman, and powder XRD data to reconcile inconsistencies .
Q. What computational methods are suitable for studying structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock or Schrödinger Suite to predict binding affinities with biological targets (e.g., enzymes or receptors) .
- QSAR modeling : Develop regression models correlating substituent electronic parameters (Hammett constants) with bioactivity data .
- MD simulations : Assess stability of ligand-target complexes in physiological conditions (e.g., solvation models) .
Q. How to design bioactivity assays for this compound?
- In vitro enzyme inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC50 values .
- Cellular uptake studies : Fluorescence microscopy or flow cytometry for chromenone-based probes in live cells .
- Toxicity screening : MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity thresholds .
Methodological Considerations
- Safety protocols : Follow guidelines for handling benzamide derivatives, including PPE (gloves, goggles) and fume hoods .
- Data reproducibility : Use internal standards (e.g., deuterated solvents for NMR) and triplicate measurements .
- Software tools : SHELX for crystallography , Gaussian for DFT , and MestReNova for NMR processing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
